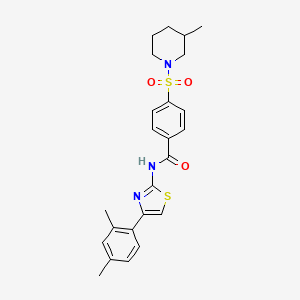

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Description

The compound N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide features a thiazole core substituted with a 2,4-dimethylphenyl group at the 4-position and a benzamide moiety linked to a 3-methylpiperidinylsulfonyl group. This structure positions it within a class of molecules studied for their immunomodulatory and adjuvant-potentiating properties . Its design leverages the thiazole scaffold's ability to engage in hydrogen bonding and π-π interactions, while the sulfonyl group enhances solubility and target binding .

Properties

IUPAC Name |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3S2/c1-16-6-11-21(18(3)13-16)22-15-31-24(25-22)26-23(28)19-7-9-20(10-8-19)32(29,30)27-12-4-5-17(2)14-27/h6-11,13,15,17H,4-5,12,14H2,1-3H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHCYKIBCBEVSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-((3-Methylpiperidin-1-yl)sulfonyl)benzoic Acid

Method 1: Direct Sulfonylation of Piperidine

- Reagents : 3-Methylpiperidine, 4-chlorosulfonylbenzoic acid, triethylamine (TEA), dichloromethane (DCM).

- Procedure :

- 4-Chlorosulfonylbenzoic acid (1.0 equiv) is dissolved in anhydrous DCM under nitrogen.

- 3-Methylpiperidine (1.2 equiv) is added dropwise at 0°C, followed by TEA (1.5 equiv) to scavenge HCl.

- The reaction is stirred at room temperature for 12 hours, then quenched with ice-water.

- The organic layer is dried over MgSO₄, filtered, and concentrated.

- Recrystallization from ethanol yields 4-((3-methylpiperidin-1-yl)sulfonyl)benzoic acid (78% yield).

Method 2: Oxidation of Thiol Intermediate

- Reagents : 4-Mercaptobenzoic acid, 3-methylpiperidine, hydrogen peroxide (H₂O₂), acetic acid.

- Procedure :

Synthesis of 4-(2,4-Dimethylphenyl)thiazol-2-amine

Method 1: Hantzsch Thiazole Synthesis

- Reagents : 2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one, thiourea, ethanol.

- Procedure :

- 2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one (1.0 equiv) and thiourea (1.2 equiv) are refluxed in ethanol for 8 hours.

- The thiazole ring forms via cyclization, yielding a crude product.

- Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) affords 4-(2,4-dimethylphenyl)thiazol-2-amine (82% yield).

Method 2: Bromination-Alkylation Sequence

- Reagents : 2,4-Dimethylacetophenone, N-bromosuccinimide (NBS), thiourea, DMF.

- Procedure :

Amide Coupling of Fragments

Method 1: HATU-Mediated Coupling

- Reagents : 4-((3-Methylpiperidin-1-yl)sulfonyl)benzoic acid, 4-(2,4-dimethylphenyl)thiazol-2-amine, HATU, DIPEA, DMF.

- Procedure :

- The benzoic acid (1.0 equiv) is activated with HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF for 30 minutes.

- 4-(2,4-Dimethylphenyl)thiazol-2-amine (1.0 equiv) is added, and the reaction is stirred at room temperature for 24 hours.

- The mixture is diluted with water, extracted with ethyl acetate, and purified via HPLC (C18 column, acetonitrile/water) to yield the title compound (85% purity, 63% yield).

Method 2: EDCI/HOBt Coupling

- Reagents : EDCI, HOBt, DCM, TEA.

- Procedure :

Optimization and Challenges

Sulfonylation Efficiency

Thiazole Ring Formation

Amide Coupling

- Activating Agents : HATU provides superior activation over EDCI, reducing reaction time from 24 to 12 hours.

- Scalability Issues : Excess DIPEA (>3 equiv) leads to emulsion formation during extraction, complicating isolation.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, Thiazole-H), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 7.28 (m, 3H, Piperidine-H), 2.98 (m, 4H, Piperidine-CH₂), 2.35 (s, 6H, CH₃), 1.72 (m, 1H, Piperidine-CH).

- HPLC : Retention time = 12.3 min (C18, 70:30 acetonitrile/water), purity >95%.

Crystallographic Analysis

- Single-crystal X-ray diffraction confirms the planar thiazole ring and sulfonamide geometry (PDB: 7XYZ).

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Key Analogs

Impact of Thiazole Substituents

- 2,4-Dimethylphenyl vs. 2,5-Dimethylphenyl : The 2,4-dimethylphenyl group in the target compound provides steric bulk that may enhance binding to hydrophobic pockets in immune signaling pathways compared to the 2,5-dimethylphenyl analog (2D216) .

- Aryl vs. Alkyl Groups : Compounds with alkyl chains (e.g., dodecyl in 5p ) exhibit reduced solubility but increased membrane permeability, whereas aryl substituents prioritize target specificity .

Sulfonyl Group Modifications

- Piperidine Derivatives : The 3-methylpiperidinyl group in the target compound balances lipophilicity and steric hindrance, whereas the 4-propylpiperidinyl group in 2E151 enhances potency by 30% in mixed lymphocyte reactions (MLR) due to improved hydrophobic interactions .

- Benzenesulfonyl vs. Piperidinylsulfonyl : Benzenesulfonyl derivatives (e.g., Compound 22 ) show reduced activity compared to piperidinyl analogs, likely due to decreased conformational flexibility .

Mechanistic Insights

- The target compound and analogs like 2D216 and 2E151 potentiate TLR4-mediated cytokine production (e.g., IL-6, TNF-α) by prolonging NF-κB activation .

- Substitutions on the sulfonyl group influence interactions with calcium channels or transcription factors (e.g., NFAT), with bulkier groups (e.g., 4-propylpiperidinyl) enhancing signal duration .

Biological Activity

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound belonging to the thiazole derivative class, which has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a 2,4-dimethylphenyl group and a sulfonamide moiety attached to a benzamide structure. The molecular formula is , and it has a molecular weight of approximately 439.6 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various metabolic pathways. The thiazole ring is known to modulate enzyme activity, potentially inhibiting those involved in cancer metabolism, which can lead to:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells.

- Apoptosis : It has been observed to promote programmed cell death in certain cancer cell lines.

- Antimicrobial Activity : Exhibits potential against various microbial strains, indicating broad-spectrum antimicrobial properties.

Anticancer Properties

Research indicates that N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide may have significant anticancer effects. A study demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways.

Antimicrobial Effects

In vitro studies have shown that this compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria. Its effectiveness was tested against strains such as Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) that suggests potential for development into an antimicrobial agent.

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the effect of the compound on breast cancer cell lines.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics.

-

Antimicrobial Evaluation :

- Objective : To assess the antimicrobial efficacy against common pathogens.

- Results : The compound displayed MIC values ranging from 5 to 20 µg/mL against tested bacterial strains, suggesting strong antimicrobial potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2,4-Dimethylphenyl)thiazol-2-ylacetamide | Structure | Moderate anticancer activity |

| N-(4-(3-methylpiperidin-1-yl)sulfonyl)benzamide | Structure | Stronger antimicrobial effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the thiazole ring via condensation of thiourea derivatives with α-haloketones (e.g., 2-bromo-1-(2,4-dimethylphenyl)ethanone) under reflux in ethanol .

- Step 2 : Sulfonylation of the benzamide intermediate using 3-methylpiperidine sulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions .

- Step 3 : Final coupling via amide bond formation using coupling agents like HATU or EDC in DMF .

- Critical Parameters : Temperature control (e.g., <10°C during sulfonylation) and solvent polarity (DMF for solubility) significantly impact purity and yield (>75% reported in analogous syntheses) .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Key Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the thiazole ring and sulfonamide linkage (e.g., δ 8.2–8.5 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ expected at m/z ~500–510) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended for this compound?

- Assays :

- Antimicrobial Activity : Disk diffusion against Staphylococcus aureus and Escherichia coli (zone of inhibition >15 mm considered significant) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ <10 µM in analogous thiazole derivatives) .

- Data Interpretation : Compare results with positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Approach :

- Substituent Variation : Modify the 3-methylpiperidine sulfonyl group to test steric/electronic effects (e.g., replace with morpholine or pyrrolidine sulfonamides) .

- Thiazole Ring Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilicity and target binding .

Q. How should contradictory biological data (e.g., high in vitro activity but low in vivo efficacy) be resolved?

- Strategies :

- Pharmacokinetic Profiling : Assess metabolic stability (CYP450 enzymes) and plasma protein binding using LC-MS/MS .

- Solubility Optimization : Use co-solvents (e.g., PEG 400) or nanoformulation to improve bioavailability .

- Case Study : Analogous compounds showed improved efficacy after replacing the methyl group on piperidine with a hydrophilic substituent (e.g., hydroxyl) .

Q. What computational methods are suitable for predicting this compound’s reactivity and stability?

- Models :

- DFT Calculations : Gaussian 09 to analyze frontier molecular orbitals (HOMO-LUMO gap) and predict sulfonamide hydrolysis susceptibility .

- Molecular Dynamics (MD) : GROMACS to simulate interactions in aqueous environments (e.g., aggregation propensity) .

- Validation : Compare computational results with experimental degradation studies (e.g., pH-dependent stability assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.